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Compound of Interest

Compound Name: C646

Cat. No.: B1668185 Get Quote

This support center provides essential information for researchers, scientists, and drug

development professionals using C646. It includes frequently asked questions, troubleshooting

guides for common experimental issues, and detailed protocols.

A critical point of clarification: While the topic mentions histone deacetylases (HDACs), C646 is

a well-established and selective inhibitor of the histone acetyltransferase (HAT) family of

enzymes, specifically p300 and CREB-binding protein (CBP).[1][2][3] Histone

acetyltransferases (HATs) and histone deacetylases (HDACs) have opposing functions in

regulating gene expression. HATs add acetyl groups to histones, generally leading to a more

open chromatin structure and increased gene transcription, while HDACs remove these acetyl

groups, resulting in chromatin condensation and transcriptional repression. C646 competitively

inhibits the binding of acetyl-CoA to the p300/CBP active site.[2] While some studies have

reported off-target inhibition of HDACs at higher concentrations (≥7 µM), its primary and

selective activity at lower concentrations is against p300/CBP HATs.[4][5]

Understanding the Mechanism of C646
The diagram below illustrates the opposing roles of HATs and HDACs in histone acetylation

and identifies C646's point of intervention.
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Caption: Mechanism of C646 as a HAT inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C646?

C646 is a potent and selective, cell-permeable inhibitor of the histone acetyltransferases p300

and CBP.[2][3] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported Ki
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(inhibition constant) of 400 nM for p300.[1][6][7] By blocking p300/CBP activity, C646 prevents

the acetylation of histone and non-histone protein substrates, which can lead to cell cycle

arrest, apoptosis, and autophagy in various cell models.[6]

Q2: How selective is C646?

C646 displays high selectivity for p300/CBP over other HATs. For instance, at a concentration

of 10 µM, C646 shows 86% inhibition of p300, while exhibiting less than 10% inhibition against

other acetyltransferases like PCAF, GCN5, and MOZ.[2][3] However, it is important to note that

at higher concentrations (typically 7 µM and above), C646 has been observed to inhibit class I

and II HDACs, indicating a loss of selectivity at these concentrations.[4][5]

Q3: How should I prepare and store C646 stock solutions?

C646 is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[6]

Preparation: Prepare a high-concentration stock solution (e.g., 10-25 mM) in fresh,

anhydrous DMSO.[3][6][8] To aid dissolution, you can warm the tube to 37°C for 10 minutes

or use an ultrasonic bath.[9]

Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or

-80°C to prevent degradation from repeated freeze-thaw cycles.[1] A stock solution stored at

-80°C is stable for at least 6 months.[1] Do not store aqueous solutions for more than a day.

[10]

Q4: What are the typical working concentrations for cell-based assays?

The optimal working concentration of C646 is cell-line and assay-dependent. Based on

published literature, a range of 5 µM to 25 µM is commonly used.

Example 1: In NE-4C cells, concentrations up to 5 µM were used to inhibit high glucose-

induced histone acetylation.[6]

Example 2: In prostate cancer cell lines, 20 µM of C646 was used to induce apoptosis.[1][6]

Example 3: In mouse fibroblasts, 25 µM of C646 was effective in reducing histone H3 and

H4 acetylation levels.[6][7]
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It is always recommended to perform a dose-response experiment to determine the optimal

concentration for your specific cell line and experimental endpoint.

Quantitative Data Summary
The following table summarizes the inhibitory potency of C646 against various targets.

Target Enzyme Parameter Value Notes

p300/CBP Ki 400 nM

Competitive inhibition

vs. Acetyl-CoA.[1][6]

[7]

p300 IC50 1.6 µM

In vitro half-maximal

inhibitory

concentration.[10][11]

p300 Mutant (T1411A) IC50 3.4 µM

Demonstrates activity

against mutant forms.

[10][11]

p300 Mutant (Y1467F) IC50 7 µM

Demonstrates activity

against mutant forms.

[10][11]

p300 Mutant

(W1466F)
IC50 5 µM

Demonstrates activity

against mutant forms.

[10][11]

p300 Mutant

(R1410A)
IC50 2.5 µM

Demonstrates activity

against mutant forms.

[10][11]

MCF7 Cells IC50 26.09 µM
Antiproliferative

activity.[1]

HDACs (Class I & II) - Inhibition at ≥7 µM

Indicates potential for

off-target effects at

higher concentrations.

[4][5]
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Troubleshooting Guide
This guide addresses common issues encountered during experiments with C646.

Potential Causes Solutions

Observed Problem

Suboptimal Concentratione.g., No effect

Compound Instability/
Precipitatione.g., No effect

Off-Target Effects
e.g., Unexpected phenotype

Incorrect Protocol

e.g., No signal change

Perform Dose-Response
(e.g., 1-30 µM)

Prepare Fresh Stock in
Anhydrous DMSO

Lower Concentration
(< 7 µM)

Verify Western Blot
Protocol

Click to download full resolution via product page

Caption: Troubleshooting logic for C646 experiments.

Q: I am not observing the expected decrease in histone acetylation (e.g., H3K27ac, H3K9ac)

after C646 treatment.

A1: Suboptimal Concentration: The concentration of C646 may be too low for your cell type.

Solution: Perform a dose-response experiment, testing a range of concentrations from 1 µM

to 30 µM.

A2: Compound Degradation: C646 in stock solutions can degrade with multiple freeze-thaw

cycles or if the DMSO is not anhydrous.[6] Solution: Prepare a fresh stock solution in high-

quality, anhydrous DMSO and aliquot it for single use.

A3: Insufficient Treatment Time: The incubation time may be too short to observe significant

changes. Solution: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the
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optimal treatment duration.

A4: Western Blot Issues: The problem may lie with the antibody or blotting procedure.

Solution: Ensure your primary antibody is validated for the specific acetylation mark. Run a

positive control, such as cells treated with a potent HDAC inhibitor (e.g., TSA), which should

robustly increase acetylation and be abrogated by effective C646 treatment.[1][7]

Q: I am observing high levels of cell death or unexpected phenotypes that don't correlate with

p300 inhibition.

A1: Off-Target Effects: At higher concentrations (≥7 µM), C646 can inhibit HDACs, which

could lead to confounding biological effects.[4][5] Solution: Lower the concentration of C646
to a range where it is more selective for p300/CBP (typically below 7 µM). Confirm that the

observed phenotype is not due to general toxicity by performing a cell viability assay (e.g.,

MTT or CCK-8).[8]

A2: Solvent Toxicity: The final concentration of DMSO in the culture medium may be too

high. Solution: Ensure the final DMSO concentration is consistent across all treatments and

does not exceed 0.1-0.5%.[8] Always include a vehicle control (media with the same DMSO

concentration as your highest C646 dose).

Q: I see a precipitate in the cell culture medium after adding C646.

A1: Poor Solubility: C646 is insoluble in aqueous media.[6] Adding a high concentration of

C646 from a DMSO stock directly into the medium can cause it to precipitate. Solution: Pre-

dilute the C646 stock in a small amount of complete medium before adding it to the final

culture dish. Mix thoroughly by gentle swirling immediately after addition.

Experimental Protocols
Protocol: Western Blot for Histone Acetylation
This protocol provides a method to assess changes in histone acetylation levels in cells treated

with C646.
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1. Cell Culture & Treatment
- Plate cells

- Treat with C646 (e.g., 25 µM)
 and Vehicle (DMSO) for 24h

2. Histone Extraction
- Lyse cells

- Isolate histones via acid extraction

3. Protein Quantification
- Determine protein concentration

 (e.g., BCA assay)

4. SDS-PAGE
- Denature samples

- Separate proteins by size

5. Protein Transfer
- Transfer proteins from gel

 to PVDF or nitrocellulose membrane

6. Immunoblotting
- Block membrane (5% BSA or milk)

- Incubate with Primary Ab (e.g., anti-H3K27ac)
- Incubate with HRP-conjugated Secondary Ab

7. Detection & Analysis
- Add chemiluminescent substrate (ECL)

- Image blot
- Quantify band intensity

Click to download full resolution via product page

Caption: Workflow for Western Blot analysis.
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1. Cell Seeding and Treatment:

Plate cells (e.g., C3H10T1/2 mouse fibroblasts) to achieve 70-80% confluency at the time of

treatment.[6][7]

Treat cells with the desired concentration of C646 (e.g., 25 µM) or an equivalent volume of

DMSO (vehicle control) for the desired duration (e.g., 18-24 hours).[6][7][8]

2. Histone Extraction:

Wash cells with ice-cold PBS.

Lyse cells by adding 1X SDS sample buffer directly to the plate and scraping.[12]

Alternatively, for cleaner histone preparations, perform acid extraction.[6][7]

3. SDS-PAGE and Protein Transfer:

Quantify protein concentration and normalize loading amounts.

Heat samples at 95-100°C for 5 minutes.[12][13][14]

Separate proteins on a 15% SDS-polyacrylamide gel.

Transfer proteins to a nitrocellulose or PVDF membrane.[14]

4. Immunoblotting:

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk

or 5% BSA in TBST).[12][15]

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-acetyl-

Histone H4, or a site-specific antibody like anti-H3K9ac) diluted in blocking buffer, typically

overnight at 4°C with gentle agitation.[6][7][12]

Wash the membrane three times for 5-10 minutes each with TBST.[12][14]
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[14][15]

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Capture the signal using a digital imager or film.

Be sure to probe a parallel blot with an antibody against a total histone (e.g., anti-Total H3) to

use as a loading control for normalization.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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